molecular formula C22H13ClFNO5 B5430694 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate

4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate

Katalognummer B5430694
Molekulargewicht: 425.8 g/mol
InChI-Schlüssel: GAOLPZLKIQWAIE-QDEBKDIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate, commonly known as CNB-001, is a novel synthetic compound that has been developed for its neuroprotective properties. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Wirkmechanismus

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. It has also been found to modulate various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a favorable safety profile and does not exhibit any significant toxicity or adverse effects in animal models. It has been found to cross the blood-brain barrier and accumulate in the brain tissue, indicating its potential therapeutic efficacy in the treatment of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CNB-001 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a long shelf-life. It has also been found to be stable under various storage conditions. However, one limitation of CNB-001 is that it is a relatively new compound, and its full therapeutic potential and side effects are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the research and development of CNB-001. One direction is to investigate its potential therapeutic efficacy in the treatment of other neurological disorders such as multiple sclerosis and stroke. Another direction is to explore its potential use as a neuroprotective agent in aging-related cognitive decline. Furthermore, the development of novel formulations and delivery systems for CNB-001 could enhance its therapeutic efficacy and bioavailability.

Synthesemethoden

CNB-001 is synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitrophenol with 4-fluorobenzaldehyde to form 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenol. This intermediate compound is then reacted with 4-nitrobenzoyl chloride to produce CNB-001.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its neuroprotective properties in various in vitro and in vivo models. It has been found to protect neuronal cells from oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Eigenschaften

IUPAC Name

[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO5/c23-16-6-12-21(30-22(27)15-4-9-18(10-5-15)25(28)29)19(13-16)20(26)11-3-14-1-7-17(24)8-2-14/h1-13H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOLPZLKIQWAIE-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.